

# N-(4-Hydroxyphenyl)propanamide MRSA activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

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## Anti-MRSA Activity of Related Compounds

The table below summarizes the anti-MRSA activity of compounds structurally related to **N-(4-Hydroxyphenyl)propanamide**, primarily 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives and their hydrazones [1] [2].

Compound Class / Specific Compound	Anti-MRSA MIC ( $\mu\text{g/mL}$ )	Key Structural Features	Spectrum of Activity
Hydrazones 14-16 [1] [2]	1 to 8	3-((4-Hydroxyphenyl)amino)propanoic acid scaffold with heterocyclic substituents (e.g., 5-nitro-2-thienyl, 5-nitro-2-furyl) [1].	Broad-spectrum; also active against VRE, Gram-negative ESKAPE pathogens, and drug-resistant <i>Candida</i> species [1] [2].
Compound 26 (2-hydroxyphenyl core) [3]	4 to 16	N-substituted $\beta$ -amino acid derivative with a 2-hydroxyphenyl core and heterocyclic/aromatic substituents (e.g., 5-nitro-2-thienyl) [3].	Primarily active against Gram-positive bacteria; also shows activity against vancomycin-resistant <i>Enterococcus</i>

Compound Class / Specific Compound	Anti-MRSA MIC ( $\mu\text{g/mL}$ )	Key Structural Features	Spectrum of Activity
			<i>faecalis</i> and drug-resistant <i>Candida albicans</i> [3].
Initial intermediate compounds [1]	Weak or no activity (exact MIC not specified)	Simple esters or acids without further heterocyclic substitutions (e.g., methyl ester <b>2</b> , di(propanoic)acid <b>4</b> ) [1].	Limited or no activity against tested bacterial strains [1].

## Experimental Context and Methodologies

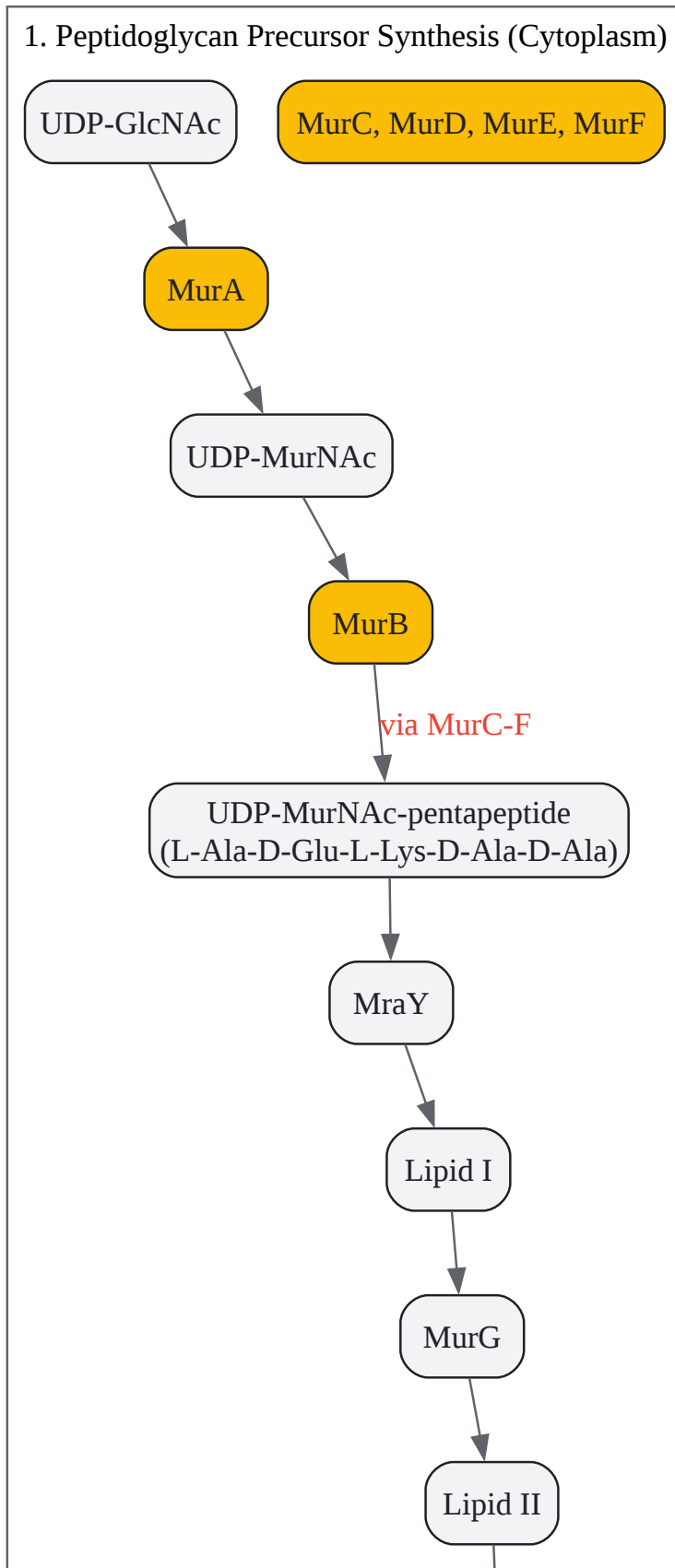
For a meaningful comparison, the key experimental details from the cited studies are as follows:

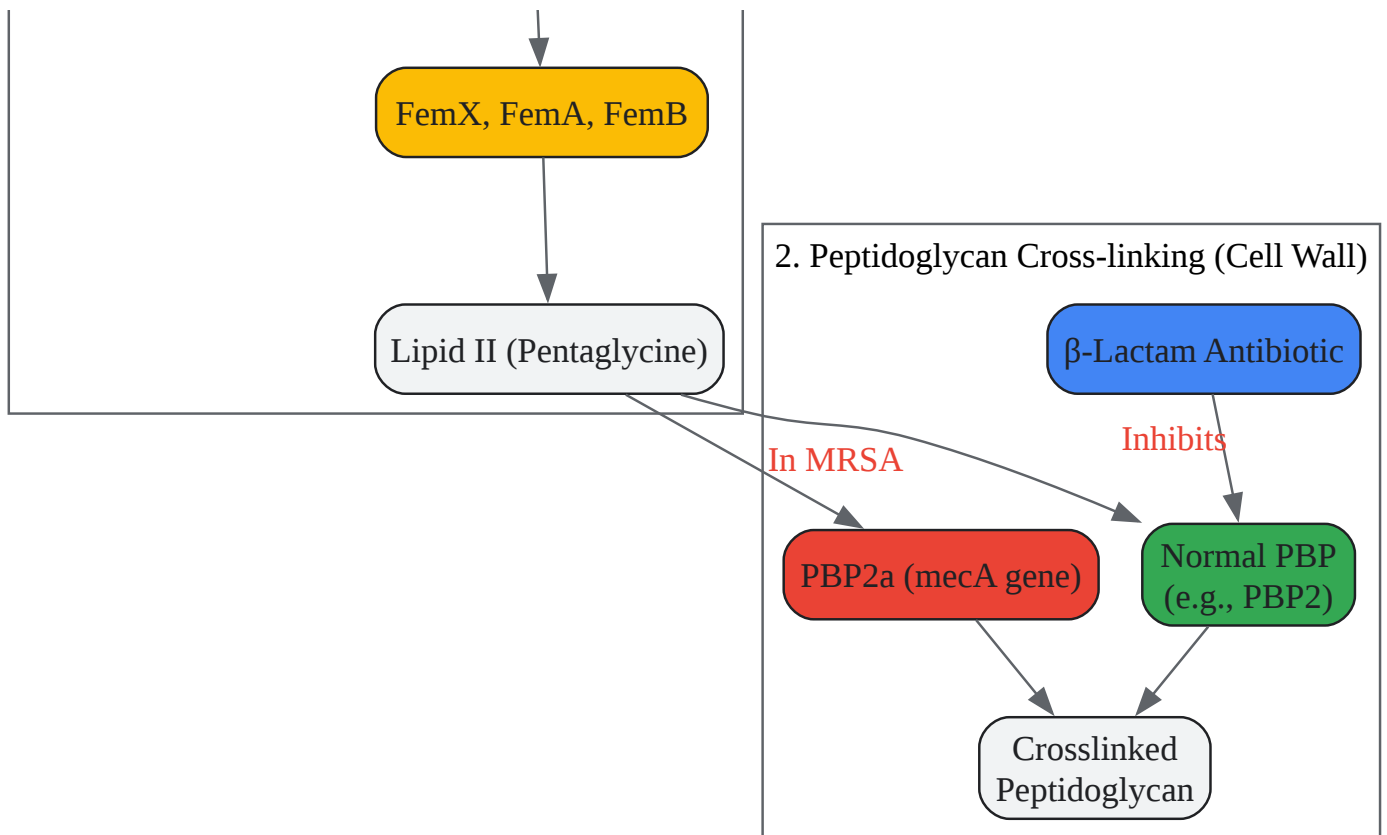
- Bacterial Strains:** The activity of hydrazones 14-16 was demonstrated against MRSA, though the specific strain was not listed [1]. Compound 26 was tested against the community-acquired MRSA strain USA300 (TCH-1516) [3].
- Methodology for MIC Determination:** The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, as recommended by the British Society for Antimicrobial Chemotherapy and the guidelines of the Clinical and Laboratory Standards Institute (CLSI) [1] [3] [4].
- Structure-Activity Relationship (SAR):** The research highlights a clear structure-activity relationship. The simple starting compounds showed little to no activity, while the introduction of specific heterocyclic hydrazone groups (e.g., nitrothiophene, nitrofuryl) dramatically enhanced potency and broadened the spectrum of activity [1] [3]. This suggests the **4-hydroxyphenyl moiety is a crucial scaffold, but the anti-MRSA activity is critically dependent on the nature of the substituents.**

## Potential Mechanisms of Action

While the exact mechanism of action for these specific derivatives requires further elucidation, the research suggests they may interfere with multiple microbial targets, which is a common strategy to overcome

resistance [1]. The diagrams below outline the general bacterial cell wall biosynthesis pathway that  $\beta$ -lactam antibiotics target, and how novel compounds might interact with it.





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The diagram above shows two key areas for potential intervention [5]:

- **The Mur Enzyme Pathway (Yellow):** Cytoplasmic enzymes (MurA-F) are essential for building the basic peptidoglycan precursor.
- **The Penicillin-Binding Proteins (PBPs) (Green/Red):** Normal PBPs are targeted by β-lactams. In MRSA, PBP2a takes over the cross-linking function and is not inhibited by these antibiotics.

Novel scaffolds, like the 4-hydroxyphenyl derivatives discussed, are attractive because they have the potential to inhibit non-conventional targets, such as the Mur enzymes or Fem family proteins, bypassing the common β-lactam resistance mechanism [1] [5].

## Interpretation and Research Implications

The experimental data indicates that:

- **Potency:** The most active derivatives (hydrazones 14-16) show MIC values as low as **1-8 µg/mL**, which is considered a promising level of potency for novel anti-MRSA agents [1] [2].
- **Scaffold Validation:** The **3-((4-Hydroxyphenyl)amino)propanoic acid** structure serves as a validated and synthetically versatile scaffold for developing potent, broad-spectrum antimicrobial candidates [1] [6].
- **Critical Chemical Features:** Potent activity is not inherent to the core scaffold alone but is unlocked by incorporating specific heterocyclic substituents, particularly **5-nitro-2-thienyl** and **5-nitro-2-furyl** groups [1] [3].

For your comparison guide, the most direct approach would be to position the simple **N-(4-Hydroxyphenyl)propanamide** structure as a foundational scaffold, with the clear conclusion that its **anti-MRSA efficacy is significantly enhanced through specific chemical modifications**, as demonstrated by the potent hydrazone derivatives.

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